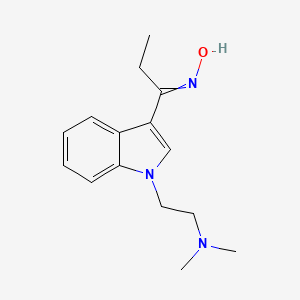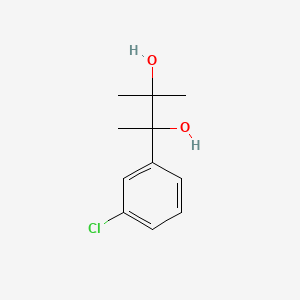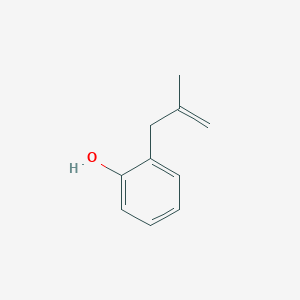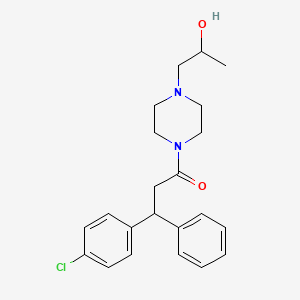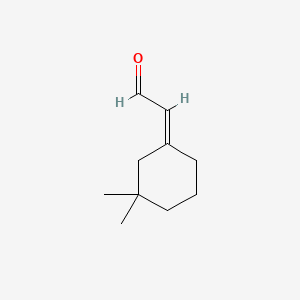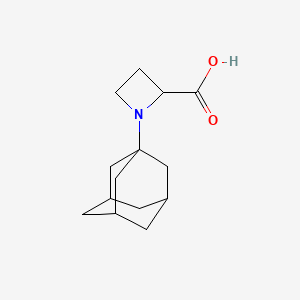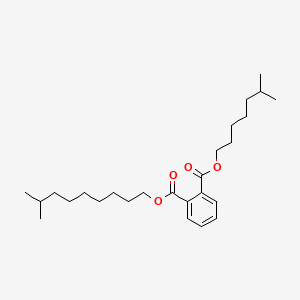![molecular formula C7H16N2O B1616527 N-[3-(二甲基氨基)丙基]乙酰胺 CAS No. 3197-19-1](/img/structure/B1616527.png)
N-[3-(二甲基氨基)丙基]乙酰胺
概述
描述
N-[3-(dimethylamino)propyl]acetamide is an organic compound with the molecular formula C7H16N2O. It is a short-chain amide commonly used in various chemical and industrial applications. This compound is known for its role as a sodium channel blocker and its use in the synthesis of polyurethane foams with improved physical properties .
科学研究应用
N-[3-(dimethylamino)propyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in the synthesis of polyurethane foams with improved physical properties.
Biology: It serves as a sodium channel blocker, which is important in various biological studies.
Industry: It is used in the production of surfactants and blowing agents for various industrial applications.
作用机制
Mode of Action
The compound is involved in the amidation reaction between various esters and 3-(dimethylamino)-1-propylamine . The amidation process is traditionally carried out in the presence of basic catalysts such as alkaline hydroxides and methylates . This reaction can also be catalyzed by super-basic catalysts, metals and metal–organic compounds, derivatives of organic acids, salts (especially metal chlorides), and enzymes .
Pharmacokinetics
The compound is known to be soluble in water and many organic solvents , which may influence its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-[3-(dimethylamino)propyl]acetamide. For instance, the compound is known to be stable under mild conditions . It should be stored at temperatures between 2-8°C, protected from light . These factors can significantly influence the compound’s action and stability.
生化分析
Biochemical Properties
N-[3-(dimethylamino)propyl]acetamide has been found to interact with various biomolecules in biochemical reactions . For instance, it has been used in the synthesis of poly(N-[3-(dimethylamino)propyl] methacrylamide) hydrogels . The interactions of N-[3-(dimethylamino)propyl]acetamide with these biomolecules are complex and multifaceted, involving various enzymes and proteins .
Cellular Effects
The effects of N-[3-(dimethylamino)propyl]acetamide on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, N-[3-(dimethylamino)propyl]acetamide exerts its effects through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time, the effects of N-[3-(dimethylamino)propyl]acetamide can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
N-[3-(dimethylamino)propyl]acetamide is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of N-[3-(dimethylamino)propyl]acetamide within cells and tissues involve interactions with various transporters or binding proteins . Its localization or accumulation can be influenced by these interactions .
Subcellular Localization
The subcellular localization of N-[3-(dimethylamino)propyl]acetamide and its effects on activity or function are complex. It could involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Synthetic Routes and Reaction Conditions
N-[3-(dimethylamino)propyl]acetamide can be synthesized through the amidation reaction between esters and 3-(dimethylamino)-1-propylamine. The reaction is typically catalyzed by lead acetate, which significantly increases the reaction rate even for esters with high steric factors . The reaction can be carried out under mild conditions, making it a practical method for industrial production.
Industrial Production Methods
In industrial settings, the synthesis of N-[3-(dimethylamino)propyl]acetamide often involves the use of esters instead of carboxylic acid chlorides due to their lower toxicity and cost. The process involves the removal of low-boiling alcohol to shift the equilibrium and increase the reaction rate .
化学反应分析
Types of Reactions
N-[3-(dimethylamino)propyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
The amidation reaction, which is the primary method for synthesizing N-[3-(dimethylamino)propyl]acetamide, typically uses esters and 3-(dimethylamino)-1-propylamine as reactants. Lead acetate is used as a catalyst to increase the reaction rate .
Major Products Formed
The major product formed from the amidation reaction is N-[3-(dimethylamino)propyl]acetamide itself. Other products may include low-boiling alcohols, which are removed to shift the reaction equilibrium .
相似化合物的比较
Similar Compounds
N-[3-(dimethylamino)propyl]methacrylamide: This compound is similar in structure but has different applications, particularly in the production of hydrogels.
N-[3-(dimethylamino)propyl]docosanamide: This compound is used as a cationic hair conditioning agent and has excellent water solubility.
N-[3-(dimethylamino)propyl]octadecanamide: This compound is used in hair conditioning and has good biodegradability and low aquatic toxicity.
Uniqueness
N-[3-(dimethylamino)propyl]acetamide is unique due to its role as a sodium channel blocker and its use in the synthesis of polyurethane foams. Its ability to act as a catalyst in various chemical reactions also sets it apart from similar compounds .
属性
IUPAC Name |
N-[3-(dimethylamino)propyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-7(10)8-5-4-6-9(2)3/h4-6H2,1-3H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHLICMMXIJECIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30325152 | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3197-19-1 | |
| Record name | 3197-19-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[3-(dimethylamino)propyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30325152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


